molecular formula C5H2Cl2F6 B2534014 1H,2H-1,2-Dichloroperfluorocyclopentane CAS No. 1256353-27-1

1H,2H-1,2-Dichloroperfluorocyclopentane

Cat. No. B2534014
CAS RN: 1256353-27-1
M. Wt: 246.96
InChI Key: JOHBOPZZWOWUHM-UHFFFAOYSA-N
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Description

1H,2H-1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5H2Cl2F6 . It is also known as 4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane .


Molecular Structure Analysis

The molecular structure of 1H,2H-1,2-Dichloroperfluorocyclopentane consists of a cyclopentane ring with two chlorine atoms and six fluorine atoms attached . The InChI code for this compound is 1S/C5H2Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H .


Physical And Chemical Properties Analysis

1H,2H-1,2-Dichloroperfluorocyclopentane is a liquid at ambient temperature . It has a molecular weight of 246.97 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1H,2H-1,2-Dichloroperfluorocyclopentane (also known as 4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane), focusing on six unique applications:

Environmental Chemistry

1H,2H-1,2-Dichloroperfluorocyclopentane is studied for its environmental impact, particularly its persistence and behavior in various ecosystems. Researchers investigate its degradation pathways, potential for bioaccumulation, and effects on aquatic and terrestrial organisms. Understanding these factors helps in assessing the compound’s environmental risk and developing strategies for mitigation .

Material Science

In material science, this compound is explored for its unique properties, such as high thermal stability and chemical resistance. It is used in the development of advanced materials, including coatings and polymers, that require durability under extreme conditions. These materials find applications in aerospace, automotive, and electronics industries .

Analytical Chemistry

1H,2H-1,2-Dichloroperfluorocyclopentane serves as a reference standard in analytical chemistry. It is used in the calibration of instruments and validation of analytical methods for detecting and quantifying similar compounds in environmental and biological samples. This ensures accuracy and reliability in analytical measurements .

Pharmaceutical Research

The compound’s unique chemical structure makes it a subject of interest in pharmaceutical research. Scientists explore its potential as a building block for synthesizing novel drugs and therapeutic agents. Its fluorinated nature can enhance the metabolic stability and bioavailability of pharmaceuticals, leading to more effective treatments .

Chemical Synthesis

In chemical synthesis, 1H,2H-1,2-Dichloroperfluorocyclopentane is used as a precursor for creating complex organic molecules. Its reactivity allows for the introduction of fluorine atoms into various chemical frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. This is valuable in the development of new materials and chemicals .

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHBOPZZWOWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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